In-Depth Technical Guide: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
In-Depth Technical Guide: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a foundational guide. Comprehensive experimental data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is limited in publicly accessible literature. The information presented herein is based on established knowledge of analogous 1,3,4-thiadiazole derivatives and general chemical principles. Further experimental validation is requisite for definitive characterization.
Executive Summary
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a tetrahydrofuran moiety. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a saturated tetrahydrofuran ring introduces a three-dimensional structural element that can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets. This guide provides an overview of its core chemical properties, a generalized synthetic approach, and explores its potential biological significance based on related structures.
Core Chemical Properties
Quantitative experimental data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is not extensively available. The following table summarizes the basic molecular identifiers and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃OS | Commercial Supplier Data |
| Molecular Weight | 171.22 g/mol | Commercial Supplier Data |
| CAS Number | 383131-87-1 | Commercial Supplier Data |
Note: Properties such as melting point, boiling point, and solubility require experimental determination.
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is not detailed in the available literature. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.
General Synthetic Pathway
The synthesis would likely proceed via a two-step process:
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Formation of Tetrahydrofuran-2-carbonyl thiosemicarbazide: Reaction of tetrahydrofuran-2-carboxylic acid (or its corresponding acyl chloride or ester) with thiosemicarbazide.
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Cyclization to the 1,3,4-thiadiazole ring: Acid-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate.
Postulated Experimental Protocol
Materials:
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Tetrahydrofuran-2-carboxylic acid
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Thiosemicarbazide
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Phosphorus oxychloride (POCl₃) or a strong acid catalyst (e.g., concentrated sulfuric acid)
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Appropriate solvents (e.g., dry toluene, dioxane)
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Neutralizing agent (e.g., saturated sodium bicarbonate solution)
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Purification media (e.g., silica gel for column chromatography)
Procedure:
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Acylthiosemicarbazide Formation: A mixture of equimolar amounts of tetrahydrofuran-2-carboxylic acid and thiosemicarbazide would be heated under reflux in a suitable solvent.
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Cyclization: After formation of the intermediate, a dehydrating/cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid would be added cautiously, and the reaction mixture would be heated to effect ring closure.
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Work-up: Upon completion, the reaction mixture would be cooled and carefully quenched with ice-water. The resulting mixture would be neutralized to precipitate the crude product.
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Purification: The crude solid would be filtered, washed, and purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine has been reported, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated for various therapeutic applications.
Anticancer Activity
Numerous 5-substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[1][2] These compounds are known to target various components of cancer cell signaling pathways. A plausible mechanism of action could involve the inhibition of key enzymes crucial for cancer cell proliferation and survival.
Below is a generalized diagram illustrating a potential logic flow for the investigation of the anticancer properties of a novel 1,3,4-thiadiazole derivative.
Caption: Workflow for Investigating Anticancer Potential.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The title compound could be screened against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum.
Conclusion and Future Directions
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine represents an under-explored molecule with potential for applications in drug discovery, drawing from the established biological significance of the 1,3,4-thiadiazole scaffold. The immediate research priorities should be the development of a robust and validated synthetic protocol, followed by a thorough characterization of its physicochemical properties. Subsequently, comprehensive screening for biological activities, particularly anticancer and antimicrobial effects, is warranted. Mechanistic studies to elucidate its mode of action at a molecular level would be a critical next step should promising activity be identified. The presence of the tetrahydrofuran moiety offers opportunities for stereoselective synthesis and investigation of enantiomeric-specific biological activities.

